Beyond its role in synthesis, 2-Aminobenzyl alcohol has been explored in other areas of scientific research:
2-Aminobenzyl alcohol, also known as 2-(hydroxymethyl)aniline or (2-aminophenyl)methanol, is a colorless aromatic molecule with the chemical formula C7H9NO []. While its natural origin is not well documented, it finds use as a chemical intermediate in various scientific research applications [].
The key feature of 2-aminobenzyl alcohol's structure is the presence of both an amino group (NH2) and a hydroxyl group (OH) attached to a benzene ring (C6H6) through a methylene bridge (CH2). The amino group is positioned at the second carbon (ortho position) relative to the methylene bridge []. This combination of functional groups can influence its chemical reactivity and potential interactions with other molecules [].
Synthesis of 2-aminobenzyl alcohol can be achieved through various methods. One reported approach involves the reduction of 2-nitrobenzyl alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
2-NO2C6H4CH2OH + 4 LiAlH4 -> 2-NH2C6H4CH2OH + 4 LiAlO2
Data on specific physical properties like melting point and boiling point for 2-aminobenzyl alcohol appears scarce in scientific literature. However, its structure suggests some general properties. The presence of the hydroxyl group makes it likely to be somewhat soluble in water due to the possibility of hydrogen bonding. The amino group might further enhance its water solubility. Stability-wise, the aromatic ring and the methylene bridge suggest some stability, but further research is needed for confirmation [, ].
Currently, there's no documented information regarding a specific mechanism of action for 2-Aminobenzyl alcohol in biological systems. However, its functional groups offer possibilities for further investigation. The amino group might allow for hydrogen bonding with other molecules, while the hydroxyl group could participate in various reactions depending on the context [].
Irritant